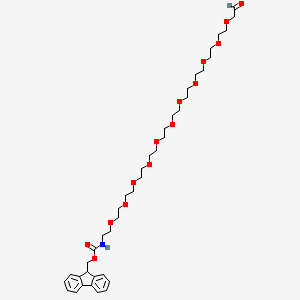
Fmoc-N-amido-PEG11-CH2-aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-amido-PEG11-CH2-aldehyde is a polyethylene glycol (PEG) reagent that contains an aldehyde group and an Fmoc-protected amine. This compound is widely used in various scientific research fields due to its unique chemical properties, including its ability to increase solubility in aqueous media and its reactivity towards hydrazides and aminooxy groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG11-CH2-aldehyde typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc (fluorenylmethyloxycarbonyl) group under basic conditions.
PEGylation: The PEG chain is introduced to the protected amine.
Aldehyde Introduction: The terminal aldehyde group is introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-amido-PEG11-CH2-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can react with hydrazides and aminooxy groups to form hydrazones and oximes, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with hydrazides and aminooxy groups typically occur under mild acidic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Hydrazones and oximes
Aplicaciones Científicas De Investigación
Fmoc-N-amido-PEG11-CH2-aldehyde is used in various scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and crosslinking of biomolecules.
Medicine: Utilized in drug delivery systems to improve solubility and stability.
Industry: Applied in the development of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of Fmoc-N-amido-PEG11-CH2-aldehyde involves its reactivity towards specific functional groups. The aldehyde group reacts with hydrazides and aminooxy groups to form stable linkages, which are crucial in labeling and crosslinking applications. The Fmoc-protected amine can be deprotected under basic conditions, allowing further conjugation with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-N-amido-PEG2-acid: Contains a shorter PEG chain and an acid group instead of an aldehyde.
Fmoc-N-amido-PEG4-amine: Contains a shorter PEG chain and an amine group instead of an aldehyde.
Uniqueness
Fmoc-N-amido-PEG11-CH2-aldehyde is unique due to its longer PEG chain, which enhances solubility in aqueous media, and its aldehyde group, which provides versatile reactivity for various applications .
Propiedades
Fórmula molecular |
C39H59NO14 |
|---|---|
Peso molecular |
765.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C39H59NO14/c41-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-32-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-40-39(42)54-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,10,38H,9,11-33H2,(H,40,42) |
Clave InChI |
HTZSUMCTSJFHDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


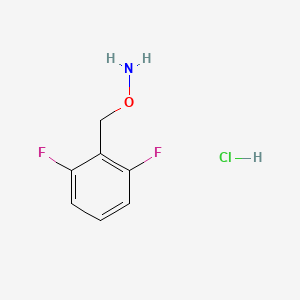
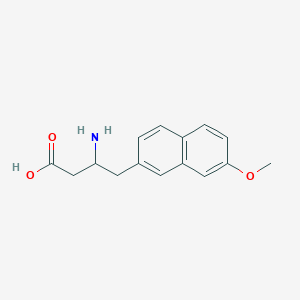

![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)

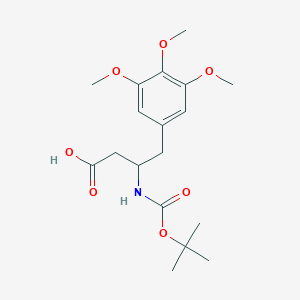
![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
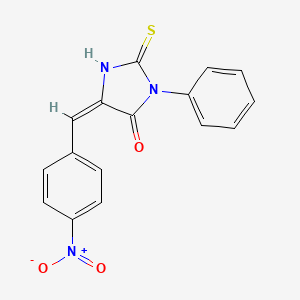


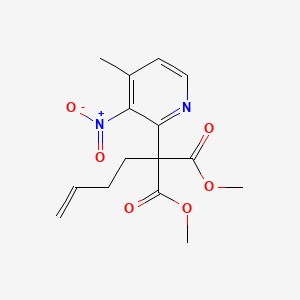
![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)
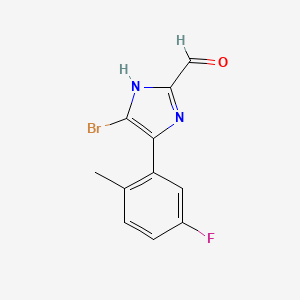
![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
